N1-(2,2-di(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2,2-di(furan-2-yl)ethyl)oxalamide is a heterocyclic organic compound that has garnered attention in various fields of scientific research. Its unique structure, featuring two furan rings and an oxalamide group, makes it a compound of interest for studying biological processes and developing innovative materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-di(furan-2-yl)ethyl)oxalamide typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2,2-di(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated furans
Scientific Research Applications
N1-(2,2-di(furan-2-yl)ethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2,2-di(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The furan rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the oxalamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,2-di(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(2,2-di(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
Uniqueness
N1-(2,2-di(furan-2-yl)ethyl)oxalamide stands out due to its dual furan rings, which provide unique electronic properties and reactivity compared to similar compounds. This makes it particularly valuable for applications requiring specific interactions with biological targets or the development of materials with distinct characteristics.
Properties
IUPAC Name |
N'-[2,2-bis(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-11(15)12(16)14-7-8(9-3-1-5-17-9)10-4-2-6-18-10/h1-6,8H,7H2,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWMVUBUZLDNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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